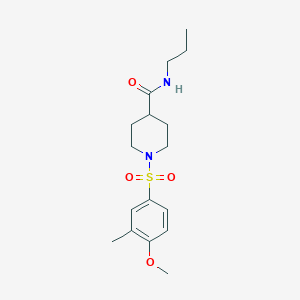
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves the inhibition of the protein S1P1. This protein is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in scientific research. The compound has been found to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its high affinity for the protein S1P1. This makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, the low toxicity profile of the compound makes it a safe and reliable option for use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the high cost of the compound may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is in the development of new therapeutic applications for the compound. The high affinity of this compound for the protein S1P1 makes it a promising candidate for the treatment of autoimmune diseases and other inflammatory conditions.
Another area of future research is in the development of new synthetic methods for the compound. The current synthesis method involves several steps and can be costly and time-consuming. Developing new synthetic methods could make the compound more accessible and cost-effective for use in research.
Finally, future research could focus on the development of new analogs of this compound. By modifying the structure of the compound, researchers may be able to improve its therapeutic properties and reduce any limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with 4-butylaniline to form N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in several areas of scientific research. One of the main areas of interest is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. The compound has been shown to have a high affinity for the protein S1P1, which is involved in the regulation of immune response and vascular permeability. By inhibiting this protein, this compound may be able to reduce inflammation and prevent the progression of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-9-18-17(20)14-7-10-19(11-8-14)24(21,22)15-5-6-16(23-3)13(2)12-15/h5-6,12,14H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGOGHMPDSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

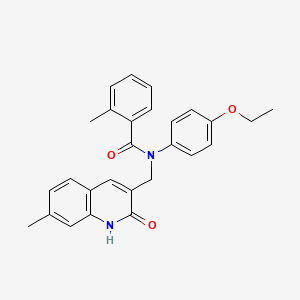
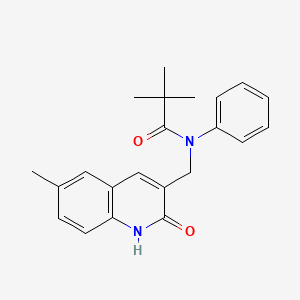



![3-phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7699323.png)
![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)


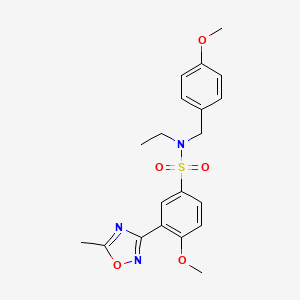
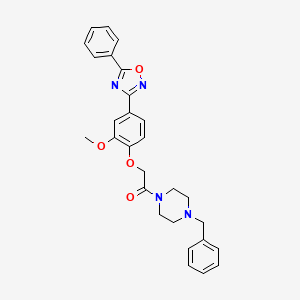
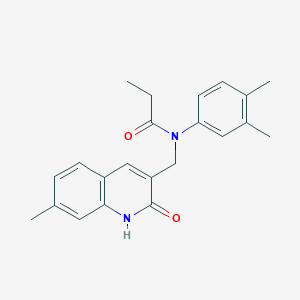
![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)